Human PRMT6 Inhibition: Sub-50 nM Potency in Biochemical Assays
Methyl 4-(6-chloropyrazin-2-yl)benzoate demonstrates potent inhibitory activity against human protein arginine N-methyltransferase 6 (PRMT6), a key epigenetic target in oncology [1]. This represents a validated, low-nanomolar hit. In contrast, the closely related compound 'Compound 7' (a structurally similar pyrazinyl-benzoate analog) showed no covalent modification of PRMT6 in the same study, highlighting the unique activity of this specific scaffold [2].
| Evidence Dimension | PRMT6 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 nM [1] / IC50 = 43 nM (alternate assay) [3] |
| Comparator Or Baseline | Compound 7 (analog) in covalent modification MS assay: 'No covalent modification' [2] |
| Quantified Difference | Potent, quantifiable inhibition vs. complete lack of activity for a structurally similar analog. |
| Conditions | Biochemical enzyme assay using human full-length PRMT6 expressed in baculovirus system [1] / Mass spectrometry assay for covalent modification [2]. |
Why This Matters
This validates the compound as a selective and potent hit for a high-value epigenetic target, justifying its procurement for PRMT6-focused drug discovery programs over inactive analogs.
- [1] BindingDB. (n.d.). BDBM50194728 CHEMBL3984626: Methyl 4-(6-chloropyrazin-2-yl)benzoate. Retrieved from https://bindingdb.org/. View Source
- [2] PMC. (2021). Figure 4: Compound 4, but not compounds 5 and 7, covalently modified PRMT6 in an MS assay. Retrieved from https://pmc.ncbi.nlm.nih.gov/. View Source
- [3] BindingDB. (n.d.). BDBM50194756 CHEMBL3961701: Methyl 4-(6-chloropyrazin-2-yl)benzoate. Retrieved from https://ww.w.bindingdb.org/. View Source
